molecular formula C19H15BrClN3O3S B2643980 5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958984-51-5

5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2643980
CAS No.: 958984-51-5
M. Wt: 480.76
InChI Key: LLYGPPQHRHVZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of the compound is C15H13BrClNO2. The InChI Key is UGBPFPJQRDBYHO-UHFFFAOYSA-N. The Canonical SMILES representation is COC1=CC=C (C=C1)CNC (=O)C2=C (C=CC (=C2)Br)Cl.


Physical and Chemical Properties Analysis

The compound is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

One study delved into the intermolecular interactions of antipyrine-like derivatives, which share structural similarities with the queried compound, highlighting the significance of N-H...O and C-H...O hydrogen bonds, alongside C-H...π and lone pair...π contacts. This research emphasizes the importance of electrostatic energy contributions to the stabilization of molecular assemblies, offering insights into the molecular structure through Hirshfeld surface analysis and DFT calculations (Saeed et al., 2020).

Synthesis and Radiotracer Applications

Another area of research involves the synthesis of compounds for radiotracer applications, such as the development of PET radiotracers for studying CB1 cannabinoid receptors. This demonstrates the compound's relevance in advancing neuroimaging techniques and understanding neurological pathways (Katoch-Rouse & Horti, 2003).

Heterocyclic Synthesis and Antimicrobial Activity

The potential for creating heterocyclic compounds with antimicrobial properties is another key application. Research into the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives from similar compounds has shown promising antimicrobial activities, underscoring the compound's role in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Practical Synthesis for Pharmacological Applications

Furthermore, the practical synthesis of compounds, such as CCR5 antagonists from similar bromo-chloro derivatives, highlights the application of these substances in creating pharmacologically active agents. This underscores the role of such compounds in facilitating the development of new drugs with potential applications in treating various diseases (Ikemoto et al., 2005).

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Avoid breathing mist, gas, or vapors . In case of accidental ingestion or contact, seek immediate medical attention .

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN3O3S/c1-27-13-5-3-12(4-6-13)24-18(15-9-28(26)10-17(15)23-24)22-19(25)14-8-11(20)2-7-16(14)21/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYGPPQHRHVZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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